molecular formula C413C2H615N2O3 B1164859 Acipimox-13C2,15N2

Acipimox-13C2,15N2

Cat. No. B1164859
M. Wt: 158.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CAS Number: 51037-30-0 (unlabeled)

Scientific Research Applications

1. Receptor Identification and Antihyperlipidemic Drug Development

Acipimox and its derivatives, such as Acipimox-13C2,15N2, play a critical role in identifying and activating specific receptors on adipocytes, particularly G-protein-coupled receptors like HM74b. This discovery opens new avenues for researching the physiological roles of nicotinic acid and developing novel antihyperlipidemic drugs (Soga et al., 2003).

2. Impact on Muscle Mitochondrial Function

Studies have shown that Acipimox directly affects mitochondrial function in skeletal muscle. It influences oxidative phosphorylation and metabolic health in humans, particularly in patients with type 2 diabetes. This suggests the potential of Acipimox-13C2,15N2 in enhancing mitochondrial respiration and addressing metabolic disorders (van de Weijer et al., 2014).

3. Anti-lipolytic Action in Adipocytes

Acipimox has been shown to inhibit lipolysis in adipocytes, affecting the lipolytic regulatory cascade. This property is significant for understanding and treating hyper-triglyceridaemia in diabetic patients, as it mediates the suppression of intracellular cyclic AMP levels and the activity of cyclic AMP-dependent protein kinases (Christie et al., 1996).

4. Substrate Oxidation and Metabolic Effects during Exercise

Acipimox significantly influences the substrate oxidation process during exercise. It alters the 13C/12C ratio in expired air CO2, indicating a shift in the utilization of endogenous substrates. This finding is crucial for understanding metabolic adaptations to exercise and the potential role of Acipimox in modulating these changes (Gautier et al., 1993).

5. Influence on Cardiac Parasympathetic Modulation

Acipimox has been associated with decreased cardiac parasympathetic modulation. This effect is particularly significant in understanding the cardiovascular implications of antilipolytic agents in various patient populations, including those with hypopituitarism (Vestergaard et al., 2017).

6. Interaction with Carbonic Anhydrases

Research has shown that Acipimox inhibits the activity of human carbonic anhydrases, a group of enzymes involved in lipogenesis. This property of Acipimox can be pivotal in designing more effective inhibitors with potential antiobesity activity (Mori & Supuran, 2022).

7. Effects on Lipoprotein Lipid Composition in Diabetic Patients

Acipimox has shown effectiveness in improving the lipid composition of lipoproteins in diabetic patients with hyperlipoproteinemia. This improvement does not adversely affect glucose metabolism, indicating the potential of Acipimox in managing diabetic dyslipidemia without compromising glycemic control (Koev et al., 1993).

8. Sustained-Release Mechanism in Tablet Form

Studies on the sustained-release mechanism of Acipimox in tablet form, using hydroxypropyl methyl cellulose, have provided insights into its potential for reducing patient dosage frequency and minimizing adverse reactions (Liu et al., 2018).

properties

Product Name

Acipimox-13C2,15N2

Molecular Formula

C413C2H615N2O3

Molecular Weight

158.1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.